Delta8-THC-C8
Description
Properties
Molecular Formula |
C24H36O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-octyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h12,15-16,19-20,25H,5-11,13-14H2,1-4H3/t19-,20-/m1/s1 |
InChI Key |
RSHHRAXMOZULOO-WOJBJXKFSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Nuances of Δ8-THC-C8
Δ8-THC-C8 (C₂₁H₃₀O₂) shares the core bicyclic monoterpenoid structure of classical THC isomers but incorporates an octyl (C8) side chain at the C3 position of the aromatic ring. This structural modification alters its pharmacokinetic properties, including enhanced lipid solubility and stronger binding affinity to CB1 receptors compared to pentyl-chain variants. The Δ8 designation refers to the double bond between carbons 8 and 9 in the terpenoid ring, a positional isomer of the Δ9 configuration found in conventional THC.
Synthetic Pathways for Δ8-THC-C8 Production
Precursor Selection and Hemp-Derived Feedstocks
Industrial synthesis of Δ8-THC-C8 predominantly utilizes cannabidiol (CBD) extracted from Cannabis sativa L. (hemp) as the primary precursor. Hemp-derived CBD is preferred due to its legal status under the 2018 U.S. Farm Bill and high natural abundance (constituting up to 20% of dry biomass in optimized cultivars). However, standard CBD contains a pentyl side chain, necessitating additional alkylation steps to extend the chain to eight carbons.
Side Chain Elongation Techniques
While proprietary methods dominate industrial practice, academic literature suggests two plausible pathways for C8 side chain formation:
Acid-Catalyzed Cyclization of Modified CBD
Following side chain elongation, the modified CBD undergoes cyclization to form the Δ8-THC scaffold. This process mirrors classical Δ8-THC synthesis but requires careful optimization to accommodate the steric bulk of the C8 chain.
Brønsted Acid Catalysis
Para-toluenesulfonic acid (pTSA) in anhydrous toluene at 110°C induces CBD cyclization via a two-step mechanism (Table 1):
| Step | Reaction Type | Key Intermediate | Byproducts |
|---|---|---|---|
| 1 | Isomerization | Δ8-CBD | Δ4(8)-iso-THC (15-22%) |
| 2 | Ring Closure | Δ8-THC-C8 | Olivetol (3-8%) |
The reaction proceeds through a carbocation intermediate stabilized by the electron-donating octyl chain, favoring Δ8 over Δ9 isomer formation. NMR studies confirm complete conversion within 6-8 hours, yielding 68-74% Δ8-THC-C8 with 88-92% purity.
Lewis Acid Catalysis
Boron trifluoride etherate (BF₃·Et₂O) offers higher regioselectivity (Δ8:Δ9 ratio of 9:1 vs. pTSA’s 4:1) but necessitates strict moisture control. Quantum mechanical modeling reveals BF₃ stabilizes transition states through partial charge delocalization, reducing unwanted iso-THC derivatives.
Byproduct Formation and Purification Challenges
Major Reaction Byproducts
- Δ4(8)-iso-THC-C8 : Forms via aberrant carbocation quenching (18-25% yield in pTSA systems).
- 9-Ethoxyhexahydrocannabinol (9-EtO-HHC) : Ethanol-mediated side reaction during workup, inversely correlated with Δ8-THC-C8 purity (r² = 0.89).
- Olivetol Adducts : Degradation products from retro-aldol reactions, particularly prevalent in over-acidified conditions.
Chromatographic Purification
Industrial-scale purification employs a three-step protocol:
- Flash Chromatography : Silica gel columns eluted with hexane:ethyl acetate (9:1) remove non-polar byproducts.
- Countercurrent Chromatography (CCC) : Optimized solvent system (heptane:EtOAc:MeOH:water 5:5:2:8) isolates Δ8-THC-C8 with 98.5% purity.
- Crystallization : Slow cooling from ethanol yields needle-like crystals (mp 86-88°C), enhancing pharmaceutical-grade purity.
Analytical Characterization of Δ8-THC-C8
Spectroscopic Fingerprinting
Industrial Challenges and Regulatory Considerations
Synthetic Hurdles
Regulatory Ambiguities
Despite 21 U.S.C. § 802(16)(B) excluding hemp-derived cannabinoids from Controlled Substances Act, the DEA’s 2020 Interim Final Rule creates uncertainty regarding synthetically modified THC analogs. Recent FDA warnings (April 2025) highlight concerns over unapproved Δ8-THC-C8 formulations in pediatric populations.
Chemical Reactions Analysis
Types of Reactions: Delta8-THC-C8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids for cyclization, solvents for extraction, and various catalysts for specific reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various isomers and derivatives of this compound, such as Delta9-THC and other cannabinoids. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Delta8-THC-C8 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . In the industry, this compound is used in the production of various cannabis-derived products, including edibles, tinctures, and topicals .
Mechanism of Action
Delta8-THC-C8 exerts its effects by binding to cannabinoid receptors found in various regions of the brain. It is a partial agonist of CB1 and CB2 cannabinoid receptors, with about half the potency of delta-9-tetrahydrocannabinol . The binding of this compound to these receptors leads to the modulation of neurotransmitter release, resulting in its psychoactive and therapeutic effects .
Comparison with Similar Compounds
Delta-8-THC vs. Delta-9-THC
Structural Differences :
Pharmacological Activity :
*Subject to state-level restrictions.
Metabolism :
- Both metabolize into 11-hydroxy and carboxylated forms, but Delta-8-THC’s metabolites (e.g., 11-nor-Δ8-THC-COOH) are distinguishable via LC-MS . Cross-reactivity in urine drug screens may overestimate Delta-9-THC-COOH levels .
Delta-8-THC vs. Hexahydrocannabinol (HHC)
Structural Differences :
- HHC : Hydrogenated form of THC, lacking double bonds .
- Delta-8-THC : Retains a double bond at C8-C9 .
Pharmacological Activity :
Delta-8-THC vs. THC-H (Tetrahydrocannabihexol)
Structural Differences :
- THC-H : Hexyl side chain; structural analog of THC .
- Delta-8-THC : Pentyl side chain with C8-C9 double bond .
Pharmacological Activity :
Delta-8-THC vs. Delta-8-THC Acetate
Structural Differences :
Pharmacological Activity :
- Delta-8-THC : Lower risk of contamination from synthetic byproducts compared to acetylated forms .
Q & A
Q. How can researchers mitigate bias in observational studies on this compound’s therapeutic potential?
- Methodological Answer : Use propensity score matching to balance confounding variables (e.g., age, comorbidities). Pre-register hypotheses on Open Science Framework and apply blinding during data analysis. Report effect sizes with 95% confidence intervals to avoid overinterpretation of non-significant trends .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
